Silver(1+) [(4-aminophenyl)sulfonyl](pyrimidin-2-yl)azanide

Burn wound healing Keratinocyte cytotoxicity Re-epithelialization

Silver(1+) [(4-aminophenyl)sulfonyl](pyrimidin-2-yl)azanide (CAS 22199-08-2), widely known as Silver Sulfadiazine (SSD), is a topical sulfonamide-silver coordination complex used clinically for decades in the prevention and treatment of infections in second- and third-degree burns. The compound's antimicrobial activity stems from the synergistic action of silver ions, which disrupt bacterial cell membranes and intercalate DNA, and sulfadiazine, which inhibits folic acid synthesis.

Molecular Formula C10H9AgN4O2S
Molecular Weight 357.14 g/mol
CAS No. 22199-08-2
Cat. No. B024453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver(1+) [(4-aminophenyl)sulfonyl](pyrimidin-2-yl)azanide
CAS22199-08-2
SynonymsBrandiazin
Dermazin
Flamazine
Flammazine
Sicazine
Silvadene
Silvederma
Silver Sulfadiazine
Silver Sulfafdiazine
SSD
SSD AF
Sulfadiazine, Silver
Sulfafdiazine, Silver
Sulfargen
Thermazene
Molecular FormulaC10H9AgN4O2S
Molecular Weight357.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+]
InChIInChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1
InChIKeyUEJSSZHHYBHCEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Sulfadiazine: Procurement-Grade Reference


Silver(1+) [(4-aminophenyl)sulfonyl](pyrimidin-2-yl)azanide (CAS 22199-08-2), widely known as Silver Sulfadiazine (SSD), is a topical sulfonamide-silver coordination complex used clinically for decades in the prevention and treatment of infections in second- and third-degree burns [1]. The compound's antimicrobial activity stems from the synergistic action of silver ions, which disrupt bacterial cell membranes and intercalate DNA, and sulfadiazine, which inhibits folic acid synthesis [2]. Unlike simple silver salts or sulfonamides alone, this hybrid structure enables a distinctive balance of broad-spectrum efficacy and local tolerability that defines its clinical role [3].

Silver Sulfadiazine: Non-Interchangeable Burn Topicals


Topical antimicrobials for burn wounds cannot be interchanged without altering clinical efficacy and safety profiles. Silver sulfadiazine differs fundamentally from older agents like silver nitrate in its eschar penetration and from newer nanocrystalline silver formulations in its cost and dressing change frequency [1]. It also exhibits distinct cytotoxicity profiles compared to mafenide acetate, directly impacting re-epithelialization rates [2]. Even within sulfonamide-silver combinations, formulation changes (e.g., addition of chlorhexidine or conversion to novel polymeric films) significantly alter antimicrobial duration and potency [3]. The following quantitative evidence substantiates these non-interchangeable attributes.

Silver Sulfadiazine: Comparator Evidence Guide


Keratinocyte Viability & Epithelialization vs. Mafenide Acetate

Direct in vitro comparison using human basal keratinocytes demonstrates that mafenide acetate induces severe cytotoxicity, while silver sulfadiazine exhibits minimal toxicity at clinically relevant concentrations [1]. Specifically, at 1/100th of clinical concentration, mafenide acetate caused severe toxicity as documented by hemocytometer counts, cellular protein assays, and electron microscopy, whereas silver sulfadiazine showed no such effects [1]. This differential toxicity correlates with in vivo wound healing: in a mouse ear model, wounds treated with 1% silver sulfadiazine epithelialized in 7.1 ± 0.3 days, comparable to untreated controls (7.2 ± 0.7 days), whereas wounds treated with 8.5% mafenide acetate epithelialized in 7.3 ± 0.3 days, but with significantly greater cellular damage [2].

Burn wound healing Keratinocyte cytotoxicity Re-epithelialization

Differential Bacterial Clearance vs. Mafenide Acetate & Chlorhexidine

In a standardized rat model of full-thickness burn wounds seeded with 10^8 CFU of clinically isolated pathogens, once-daily application of 1% silver sulfadiazine (SSD) alone was compared with 8.5% mafenide acetate (MA) and 1% SSD plus 0.2% chlorhexidine (SSD+CD) [1]. For wounds infected with Pseudomonas aeruginosa, MA achieved lower mean bacterial concentrations in both eschar and subjacent muscle after one week of treatment compared to SSD alone [1]. However, for Enterococcus faecalis, SSD+CD demonstrated superior clearance in eschar compared to MA [1]. This organism-dependent efficacy underscores the non-interchangeable nature of these agents.

Burn infection Antimicrobial efficacy Pseudomonas aeruginosa

Infection Rate Reduction & Economic Trade-offs vs. Nanocrystalline Silver

A systematic review and meta-analysis of five randomized controlled trials (n=285 patients) compared nanocrystalline silver (NC) dressings with older silver formulations, predominantly 1% silver sulfadiazine (SSD) [1]. The NC group exhibited a significantly lower infection incidence (9.5% vs. 27.8%; odds ratio 0.14, 95% CI 0.06-0.35, p<0.001), representing a 2.9-fold reduction in infection risk [1]. However, a more recent single-center RCT (n=100 adults) found no significant difference in complete re-epithelialization at day 15 between NC dressings and 1% SSD (48% vs. 52%, risk difference -4.0%, 95% CI -17 to 9, p=0.56) [2]. Notably, NC dressings required significantly fewer changes (4.1 ± 2.3 vs. 9.6 ± 6.7, p<0.001) but incurred higher total costs (I$496.37 vs. I$274.73, p=0.001) driven by acquisition costs [2].

Burn care Cost-effectiveness Clinical infection rates

Antimicrobial Potency & Lower Systemic Absorption vs. Nanoscalic Silver

A comparative study in a murine model assessed the percutaneous absorption and organ deposition of silver from 0.1% silver sulfadiazine (SSD) versus 0.1% nanoscalic silver (NSAg) applied to denuded skin for five consecutive days [1]. ICP-MS analysis revealed that NSAg-treated animals had significantly lower silver concentrations in liver, lung, kidney, blood, and feces compared to SSD-treated animals [1]. Notably, the antimicrobial activity of 0.1% NSAg was comparable to 0.1% SSD against a range of pathogens, including MRSA, S. pyogenes, E. coli, P. aeruginosa, and various yeast and dermatophyte species [1].

Percutaneous absorption Organ silver deposition Toxicology

MIC50 Rankings Against MRSA vs. Mupirocin

An in vitro study determined the MIC50 values of four topical antimicrobial agents against 80 clinical MRSA isolates using agar dilution [1]. The agents ranked by potency: mupirocin (MIC50 0.15 mg/L) > nitrofurazone (MIC50 19 mg/L) > silver sulfadiazine (MIC50 85 mg/L) > azelaic acid (MIC50 850 mg/L) [1]. Time-kill experiments revealed that silver sulfadiazine was rapidly bactericidal at concentrations close to its MIC, whereas mupirocin was not bactericidal even at higher concentrations [1]. Additionally, no resistant mutants to silver sulfadiazine were detected in an inoculum of 10^9 CFU, while mupirocin-resistant mutants emerged at a frequency of 1.0×10^-9 [1]. For MRSA specifically, another study reported an MIC90 of 100 μg/mL for silver sulfadiazine [2].

Antimicrobial susceptibility MRSA Minimum Inhibitory Concentration

Film-Forming Technology for Extended Antimicrobial Duration

A novel film-forming topical polymer (FTP) formulation containing silver sulfadiazine (FTP-AgSD) was compared to standard SSD cream in ex vivo porcine skin models [1]. FTP-AgSD films demonstrated significantly prolonged antimicrobial activity against S. aureus (3 days), C. albicans (9 days), and P. aeruginosa (4 days) compared to the cream formulation [1]. Quantitatively, FTP-AgSD achieved an average improvement of 0.89 log10 reduction in bacterial burden over the standard cream counterpart [1]. The smart polymer matrix, comprising pH-degradable and temperature-responsive polyacetals, enables hydrophobic film formation at room temperature (preventing rub-off) and hydrophilic dissolution at lower temperatures for easy removal [1].

Drug delivery Film-forming formulations Ex vivo efficacy

Silver Sulfadiazine: High-Value Application Scenarios


Cost-Effective Standard Care for Partial-Thickness Burns

For outpatient management of partial-thickness burns where cost containment is prioritized and frequent dressing changes are feasible, 1% silver sulfadiazine cream remains a cost-effective choice. A randomized trial demonstrated that SSD achieved comparable re-epithelialization rates to more expensive nanocrystalline silver dressings (52% vs. 48% at day 15) while incurring significantly lower total costs (I$274.73 vs. I$496.37 per patient) [1]. Its broad-spectrum activity against Gram-negative and Gram-positive bacteria, including MRSA (MIC90 100 μg/mL) [2], provides adequate prophylaxis for most burn wound pathogens.

Wound Care with Minimal Keratinocyte Cytotoxicity

In burn wounds where preserving keratinocyte viability is critical for optimal re-epithelialization and scar minimization, silver sulfadiazine is preferable to mafenide acetate. In vitro human keratinocyte assays show that silver sulfadiazine induces minimal toxicity at clinically relevant concentrations, whereas mafenide acetate causes severe cytotoxicity even at 1/100th of its clinical concentration [1]. In vivo, SSD-treated wounds epithelialized in 7.1 ± 0.3 days, comparable to untreated controls, suggesting negligible impediment to the natural healing process [2].

MRSA Prophylaxis in Burn Units

Although mupirocin demonstrates superior in vitro potency against MRSA (MIC50 0.15 mg/L vs. 85 mg/L for SSD) [1], silver sulfadiazine offers rapid bactericidal activity and a lower propensity for resistance development. No resistant mutants to SSD were detected in high-inoculum experiments (10^9 CFU), whereas mupirocin-resistant mutants emerged at a frequency of 1.0×10^-9 [1]. For burn units with endemic MRSA, SSD provides reliable broad-spectrum coverage without the resistance concerns associated with mupirocin monotherapy.

Extended-Release Film-Forming Systems

Incorporation of silver sulfadiazine into smart polymer film-forming formulations (e.g., FTP-AgSD) extends antimicrobial duration significantly. Ex vivo studies demonstrate that FTP-AgSD films remain active against C. albicans for 9 days and achieve a 0.89 log10 improvement in bacterial reduction compared to standard creams [1]. Such advanced delivery systems reduce dressing change frequency and improve patient compliance, making them attractive for procurement in specialized burn centers or for military field applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silver(1+) [(4-aminophenyl)sulfonyl](pyrimidin-2-yl)azanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.